
AChE/BChE/BACE-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE/BACE-1-IN-1 is a compound known for its inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. These enzymes are crucial in the development and progression of neurodegenerative disorders such as Alzheimer’s disease. The compound has shown potential in reducing amyloid beta peptide formation and aggregation, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE/BACE-1-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. For instance, piperazine-substituted chalcones have been explored as a class of inhibitors for these enzymes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
AChE/BChE/BACE-1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs with potentially enhanced inhibitory activity.
Scientific Research Applications
AChE/BChE/BACE-1-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and protein interactions in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit key enzymes involved in amyloid beta peptide formation
Mechanism of Action
AChE/BChE/BACE-1-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1. This binding inhibits the enzymatic activity, reducing the formation and aggregation of amyloid beta peptides. The compound’s molecular targets include the choline-binding pocket in acetylcholinesterase and butyrylcholinesterase, as well as the catalytic residues in beta-site amyloid precursor protein cleaving enzyme 1 .
Comparison with Similar Compounds
Similar Compounds
Piperazine-substituted chalcones: These compounds also inhibit acetylcholinesterase, butyrylcholinesterase, and beta-site amyloid precursor protein cleaving enzyme 1, but with varying degrees of potency.
Fish roe-derived peptides: Identified as potent inhibitors of these enzymes, showing potential as neurotherapeutic agents.
Phenolic compounds from Andrographis paniculata: Investigated for their binding affinity to the target enzymes and potential anti-amyloid beta activity.
Uniqueness
AChE/BChE/BACE-1-IN-1 is unique due to its dual inhibitory activity on acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1, making it a promising candidate for multi-target therapeutic approaches in treating neurodegenerative diseases .
Properties
Molecular Formula |
C19H21F3N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-benzyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-8-6-15(7-9-18)12-23-17-10-11-24(14-17)13-16-4-2-1-3-5-16/h1-9,17,23H,10-14H2 |
InChI Key |
RLLGGQDQUFVCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
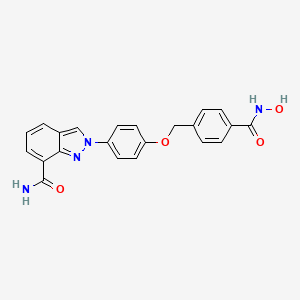
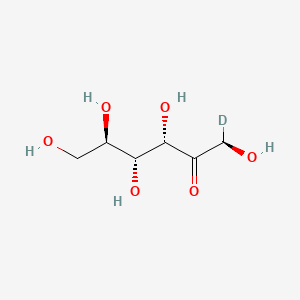



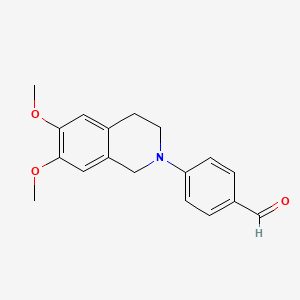



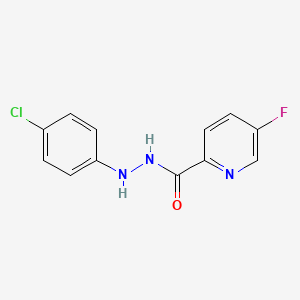
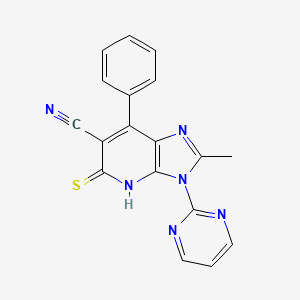

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
